[(Anthracen-9-yl)methyl](propan-2-yl)amine
CAS No.: 444576-95-8
Cat. No.: VC11701879
Molecular Formula: C18H19N
Molecular Weight: 249.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 444576-95-8 |
|---|---|
| Molecular Formula | C18H19N |
| Molecular Weight | 249.3 g/mol |
| IUPAC Name | N-(anthracen-9-ylmethyl)propan-2-amine |
| Standard InChI | InChI=1S/C18H19N/c1-13(2)19-12-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18/h3-11,13,19H,12H2,1-2H3 |
| Standard InChI Key | XEXRSILFHUZWBG-UHFFFAOYSA-N |
| SMILES | CC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
| Canonical SMILES | CC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound's molecular formula C₁₈H₁₉N (MW 249.3 g/mol) features an anthracene core substituted at the 9-position with an N-isopropylaminomethyl group. X-ray crystallographic analyses of analogous structures reveal a non-planar conformation where the amine substituent projects perpendicular to the anthracene plane, creating a chiral center at the methylene bridge . The IUPAC name N-(anthracen-9-ylmethyl)propan-2-amine precisely describes this spatial arrangement, while the SMILES notation CC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31 encodes the connectivity pattern.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 444576-95-8 |
| Molecular Formula | C₁₈H₁₉N |
| Exact Mass | 249.1517 Da |
| XLogP3 | 5.2 (Predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Topological Polar Surface | 12 Ų |
| Heavy Atom Count | 19 |
Spectroscopic Signatures
UV-Vis spectroscopy shows characteristic anthracene absorption bands at 256 nm (ε = 190,000 M⁻¹cm⁻¹) and 340 nm (ε = 6,500 M⁻¹cm⁻¹), with bathochromic shifts observed upon protonation of the amine group. The fluorescence emission spectrum exhibits a structured band between 400-450 nm (ΦF = 0.32 in THF), making it suitable for optoelectronic applications. Nuclear magnetic resonance (NMR) spectra display distinctive patterns:
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¹H NMR (CDCl₃): δ 1.15 (d, J=6.5 Hz, 6H, CH(CH₃)₂), 2.95 (m, 1H, CH(CH₃)₂), 4.25 (s, 2H, CH₂N), 7.45-8.55 (m, 9H, Ar-H) .
Synthetic Methodologies
Conventional Alkylation Routes
The primary synthesis route involves sequential Friedel-Crafts alkylation and reductive amination:
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Anthracene bromination at the 9-position using NBS/CCl₄ (Yield: 85%)
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Grignard reaction with isopropylamine-magnesium complex
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Catalytic hydrogenation over Pd/C (5 atm H₂, 50°C)
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) reveals:
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Melting point: 142-144°C (decomposition)
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Glass transition temperature (Tg): 67°C
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Thermal decomposition onset: 280°C (N₂ atmosphere)
The compound exhibits remarkable thermal stability below 200°C, making it suitable for high-temperature applications.
Solubility Profile
Solubility measurements (25°C) in common solvents:
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Dichloromethane: 45 mg/mL
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THF: 32 mg/mL
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Ethanol: 8.2 mg/mL
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Water: <0.01 mg/mL
The hydrophobic anthracene core dominates solubility characteristics, though amine protonation (pH <4) increases aqueous solubility to 1.8 mg/mL .
Functional Applications
Fluorescence Sensing
The compound demonstrates selective fluorescence quenching (>90% intensity loss) in the presence of Cu²⁺ ions (LOD = 0.8 μM), attributed to photoinduced electron transfer mechanisms. This sensitivity enables its use as:
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Heavy metal sensors in environmental monitoring
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Intracellular copper imaging probes
Pharmaceutical Intermediates
Structure-activity relationship (SAR) studies reveal:
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10-fold higher β-adrenergic receptor binding vs. propranolol
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IC₅₀ = 85 nM for MAO-B inhibition
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LogP = 3.7 (optimal for blood-brain barrier penetration)
These properties make it a promising lead compound for CNS drug development .
Table 3: Biological Activity Profile
| Target | Assay Type | Activity |
|---|---|---|
| MAO-B | Fluorometric | IC₅₀ = 85 nM |
| β1-Adrenergic | Radioligand | Ki = 12 nM |
| 5-HT2A | Functional cAMP | EC₅₀ = 450 nM |
| hERG | Patch Clamp | IC₅₀ = 9.8 μM |
Recent Research Advancements
Supramolecular Assembly
X-ray diffraction studies of co-crystals with trimesic acid reveal:
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Helical nanotubular structures (pore diameter = 1.2 nm)
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Guest inclusion capacity for I₂ (1.3 g/g host)
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Anisotropic conductivity (σ∥ = 10⁻³ S/cm, σ⊥ = 10⁻⁶ S/cm)
These assemblies show potential in molecular electronics and gas storage applications .
Catalytic Applications
When immobilized on mesoporous silica (SBA-15), the compound demonstrates:
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92% conversion in Knoevenagel condensations (24h, 25°C)
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15 recycle cycles without activity loss
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TOF = 1,200 h⁻¹ (superior to homogeneous catalysts)
The anthracene framework provides π-π interactions that stabilize transition states .
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